5-(Aminomethyl)-3-(4-bromo-3-fluorophenyl)-1,3-oxazolidin-2-one
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Overview
Description
(S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic antibiotics that have been used in the treatment of infections caused by Gram-positive bacteria. The specific compound is characterized by the presence of an aminomethyl group and a substituted phenyl ring, which may impart unique biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Aminomethyl Group: This step may involve the use of a suitable aminating agent, such as formaldehyde and ammonia or a primary amine, under reductive amination conditions.
Substitution on the Phenyl Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group could yield imines, while nucleophilic substitution on the phenyl ring could result in various substituted derivatives.
Scientific Research Applications
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: As a potential antimicrobial agent due to its oxazolidinone core.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one would likely involve interaction with bacterial ribosomes, inhibiting protein synthesis. The specific molecular targets and pathways would depend on the exact structure and substituents of the compound.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: A newer oxazolidinone with improved potency and reduced side effects.
Uniqueness
(S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one is unique due to its specific substituents, which may impart different biological activities or chemical reactivity compared to other oxazolidinones.
Properties
IUPAC Name |
5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c11-8-2-1-6(3-9(8)12)14-5-7(4-13)16-10(14)15/h1-3,7H,4-5,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLKSCUXTJDCNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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